molecular formula C13H12FNO4S2 B3060113 Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate CAS No. 1708401-69-7

Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate

Cat. No.: B3060113
CAS No.: 1708401-69-7
M. Wt: 329.4
InChI Key: JKVONDKDNCCPGL-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate is a thiophene-based derivative featuring a sulfonamide group at position 3 and a methyl carboxylate at position 2. The sulfonamide moiety is substituted with a (4-fluorophenyl)(methyl)amino group, introducing both fluorine and methyl functionalities. This compound is synthesized via diazotization of methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate, followed by treatment with SO₂ and subsequent reaction with morpholine in DMF .

Properties

IUPAC Name

methyl 3-[(4-fluorophenyl)-methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO4S2/c1-15(10-5-3-9(14)4-6-10)21(17,18)11-7-8-20-12(11)13(16)19-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVONDKDNCCPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501128890
Record name 2-Thiophenecarboxylic acid, 3-[[(4-fluorophenyl)methylamino]sulfonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1708401-69-7
Record name 2-Thiophenecarboxylic acid, 3-[[(4-fluorophenyl)methylamino]sulfonyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1708401-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 3-[[(4-fluorophenyl)methylamino]sulfonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with appropriate sulfonamide and fluorophenyl reagents. One common method involves the use of thiophene-2-carboxylic acid chloride, which reacts with methylamine and 4-fluorophenylsulfonyl chloride under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate has shown promising potential in drug development due to its ability to modulate biological targets. The sulfonamide group can participate in hydrogen bonding, enhancing its interaction with proteins and enzymes.

Case Studies:

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : Studies have shown that certain analogs demonstrate significant antimicrobial activity, making them candidates for developing new antibiotics.

Agrochemicals

The compound's structure allows it to act as a precursor for developing agrochemicals, particularly herbicides and pesticides. Its ability to interact with biological systems makes it suitable for creating selective herbicides.

Case Studies:

  • Herbicide Development : Research has focused on modifying the thiophene ring to enhance herbicidal activity against specific weed species while minimizing toxicity to crops.

Organic Electronics

Due to its electronic properties, this compound can be utilized in organic semiconductor applications. The thiophene unit contributes to charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Studies:

  • Conductive Polymers : Investigations into the polymerization of this compound have led to the development of conductive polymers with enhanced electrical properties.

Mechanism of Action

The mechanism of action of Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared with analogous sulfonamide- and thiophene-containing derivatives to highlight structural variations and their implications on properties and applications. Key compounds include:

Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate (CAS 106820-63-7)

  • Substituents : Methoxycarbonylmethyl group attached to the sulfamoyl.
  • Molecular Formula: C₉H₁₁NO₆S₂.
  • Molecular Weight : 293.32 g/mol.
  • Applications: Intermediate in Tenoxicam synthesis (a nonsteroidal anti-inflammatory drug) .

Methyl 3-(2,4-dichlorobenzenesulfonamido)thiophene-2-carboxylate

  • Substituents : 2,4-Dichlorophenylsulfonamide.
  • CAS: Not explicitly provided.
  • Applications: Not specified, but dichlorophenyl groups are common in agrochemicals .
  • Comparison: Chlorine atoms increase electronegativity and may enhance herbicidal activity, contrasting with the fluorine and methylamino groups in the target compound .

Methyl 3-(3,4-dimethylbenzenesulfonamido)thiophene-2-carboxylate

  • Substituents : 3,4-Dimethylbenzenesulfonamide.
  • Molecular Formula: C₁₅H₁₅NO₄S₂ (estimated).
  • Applications : Research chemical; dimethyl groups may influence steric hindrance .
  • Comparison : Methyl substituents on the benzene ring could reduce reactivity compared to the electron-withdrawing fluorine in the target compound .

Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate (GSK0660)

  • Substituents: 4-Anilino-2-methoxyphenylsulfamoyl.
  • CAS: Not provided.
  • Applications : PPARβ/δ antagonist; studied in metabolic and inflammatory diseases .

Methyl 3-{[(4-hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]aminosulfonyl}thiophene-2-carboxylate

  • Substituents : Triazine-linked carbamoyl group.
  • Molecular Formula : C₁₁H₁₁N₅O₆S₂.
  • CAS : 150258-68-7.
  • Applications : Herbicidal activity (similar to sulfonylureas) .
  • Comparison: The triazine moiety is characteristic of sulfonylurea herbicides, differing from the target compound’s non-urea structure .

Structural and Functional Analysis

Substituent Effects

  • Electron-Withdrawing Groups (e.g., F, Cl) : Enhance stability and binding to biological targets but may reduce solubility.
  • Hydrophobic Groups (e.g., 4-fluorophenyl) : Improve membrane permeability but limit aqueous solubility.
  • Polar Groups (e.g., methoxycarbonyl) : Increase solubility and bioavailability .

Biological Activity

Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate is a synthetic compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfonamide group and a carboxylic acid moiety, contributing to its unique chemical properties. The presence of the 4-fluorophenyl group enhances its electronic characteristics, which may influence its biological interactions.

  • Molecular Formula : C12H12FNO3S
  • Molecular Weight : 273.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition. This mechanism is crucial in modulating various biological pathways.
  • Receptor Binding : The fluorophenyl group may enhance binding affinity to certain receptors, potentially influencing signal transduction pathways.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiophene derivatives have shown:

  • Inhibition of Fungal Growth : Compounds tested against pathogenic fungi displayed moderate to excellent antifungal activity. For example, some derivatives showed minimum inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole .
CompoundMIC (µg/mL)Activity
This compoundTBDTBD
Ketoconazole4.0Positive Control
Other Thiophene Derivatives6.25 - 12.5Moderate Activity

Anti-inflammatory Activity

In vitro studies have suggested that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Study on Thiophene Derivatives : A series of thiophene-based compounds were synthesized and evaluated for their biological activities. The study indicated that modifications in the thiophene ring significantly affected their antifungal and anti-inflammatory activities .
  • Molecular Docking Studies : Molecular docking simulations revealed that this compound could effectively bind to target enzymes involved in fungal metabolism, suggesting a mechanism for its antifungal activity .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with thiophene-2-carboxylate derivatives. Key steps include sulfonylation using 4-fluorophenyl(methyl)amine and subsequent esterification. Critical parameters are:
  • Temperature : Controlled at 0–5°C during sulfonylation to avoid side reactions (e.g., over-sulfonation) .
  • Catalysts : Triethylamine or DMAP for efficient coupling .
  • Solvent Choice : Dichloromethane or DMF for solubility and reactivity balance .
    Post-synthesis, HPLC or TLC is used to monitor purity (>95% required for biological assays) .

Q. How is structural characterization performed, and what analytical techniques resolve ambiguities in functional group assignments?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Assigns thiophene ring protons (δ 6.8–7.5 ppm) and sulfonamide NH (δ 3.1–3.3 ppm). Fluorine substitution on the phenyl ring causes deshielding in adjacent protons .
  • ¹³C NMR : Confirms ester carbonyl (δ 165–170 ppm) and sulfonamide sulfur connectivity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~382) and fragmentation patterns .
  • X-ray Crystallography (if available): Resolves stereoelectronic effects of the 4-fluorophenyl group on sulfonamide geometry .

Q. What functional groups dominate reactivity, and how do they influence solubility/stability?

  • Key Functional Groups :
GroupReactivity/Solubility Impact
SulfonamideHydrophilic; enhances aqueous solubility but prone to hydrolysis under acidic/basic conditions .
Thiophene ringElectron-rich; susceptible to electrophilic substitution (e.g., halogenation) .
Methyl esterLipophilic; improves membrane permeability but requires stabilization in polar solvents .
  • Stability Tests :
  • pH Stability : Degrades at pH < 3 or > 10; buffer systems (e.g., phosphate, pH 7.4) recommended for biological assays .

Advanced Research Questions

Q. How do substituents (e.g., 4-fluorophenyl vs. methyl) impact structure-activity relationships (SAR) in enzyme inhibition studies?

  • Case Study :
  • 4-Fluorophenyl Group : Enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) due to fluorine’s electronegativity and size .
  • Methyl Group on Amine : Reduces steric hindrance, improving sulfonamide-enzyme hydrogen bonding .
    • Experimental Design :
  • Comparative Assays : Synthesize analogs (e.g., 4-chlorophenyl or unsubstituted phenyl) and measure IC₅₀ against target enzymes .
  • Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites .

Q. What contradictions exist in biological activity data, and how can they be resolved?

  • Example Contradiction :
  • Reported Cytotoxicity : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in similar cancer cell lines) may arise from assay conditions (e.g., serum concentration affecting compound stability) .
    • Resolution Strategies :
  • Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa), serum-free media, and exposure times .
  • Metabolite Profiling : LC-MS to detect degradation products during assays .

Q. How can mechanistic studies differentiate between covalent vs. non-covalent interactions with biological targets?

  • Methodological Approaches :
  • Fluorescence Quenching : Monitor tryptophan residues in enzymes to detect binding-induced conformational changes .
  • Mass Spectrometry : Identify covalent adducts (e.g., sulfonamide-enzyme complexes) after incubation .
  • Kinetic Analysis : Compare Kd (non-covalent) vs. Kₐ (covalent) values using surface plasmon resonance (SPR) .

Q. What strategies optimize this compound for material science applications (e.g., organic electronics)?

  • Key Modifications :
  • Electron-Withdrawing Groups : Introduce nitro or cyano substituents to lower LUMO energy for OLED applications .
  • Polymer Blending : Mix with PEDOT:PSS to enhance charge transport in thin-film devices .
    • Characterization :
  • Cyclic Voltammetry : Measure redox potentials to assess hole/electron transport efficiency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate

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